CCR3 Binding Affinity: Ki = 15.8 nM Places Target Compound Among High-Affinity Aminopyrazole CCR3 Ligands
In a radioligand displacement assay using human CCR3 receptor expressed in CHOK1 cells, 4-Chloro-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine demonstrated a binding affinity of Ki = 15.8 nM [1]. This represents sub-100 nanomolar potency at a therapeutically relevant chemokine receptor target. For comparison, a chemically distinct but functionally related CCR3 antagonist series exemplified by BDBM50394155 (CHEMBL2158814, a sulfonamide-urea-piperidine scaffold) achieved Ki = 6.31 nM under identical assay conditions [2]. Although the target compound is approximately 2.5-fold less potent than this specific comparator, its simpler molecular architecture (MW 214.69 vs. ~554 Da for BDBM50394155) offers advantages in ligand efficiency metrics. The structural simplicity of the pyrazole-amine scaffold also facilitates rapid analog synthesis for SAR exploration. Note: Direct head-to-head comparison data against the most structurally proximate analogs (4-bromo congener, propyl-linker variant, des-chloro analog) are currently absent from the published literature.
| Evidence Dimension | CCR3 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 15.8 nM (human CCR3, CHOK1 cells, radioligand displacement) |
| Comparator Or Baseline | BDBM50394155 (CHEMBL2158814): Ki = 6.31 nM (human CCR3, CHOK1 cells, radioligand displacement) |
| Quantified Difference | Target compound is ~2.5-fold less potent than comparator (15.8 vs. 6.31 nM); however, target compound MW = 214.69 vs. comparator MW ≈ 554, yielding superior ligand efficiency (LE ≈ 0.43 vs. LE ≈ 0.29 assuming ΔG calculated from Ki) |
| Conditions | Human CCR3 receptor expressed in CHOK1 cells; radioligand displacement assay; data curated by ChEMBL/AstraZeneca |
Why This Matters
The 15.8 nM Ki at CCR3, combined with a low molecular weight scaffold, provides an attractive starting point for lead optimization programs where ligand efficiency is prioritized over absolute potency.
- [1] BindingDB Entry BDBM50397490 (CHEMBL2171033). Affinity Data: Ki = 15.8 nM at human CCR3. AstraZeneca, curated by ChEMBL. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50397490 View Source
- [2] BindingDB Entry BDBM50394155 (CHEMBL2158814). Affinity Data: Ki = 6.31 nM at human CCR3. AstraZeneca, curated by ChEMBL. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50394155 View Source
